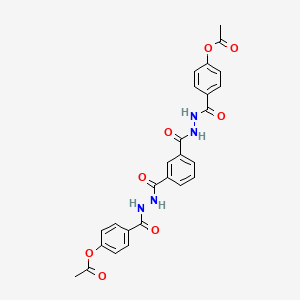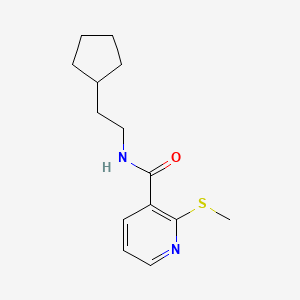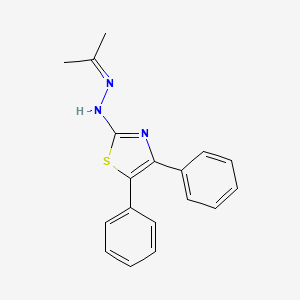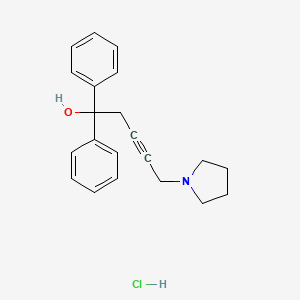
1,3-phenylenebis(carbonyl-2,1-hydrazinediylcarbonyl-4,1-phenylene) diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-phenylenebis(carbonyl-2,1-hydrazinediylcarbonyl-4,1-phenylene) diacetate, also known as PHCA, is a synthetic organic compound with potential applications in the field of medicinal chemistry. It is a derivative of hydrazine, a nitrogen-based organic compound that has long been used as a reagent in organic synthesis. PHCA is a relatively new compound that has gained attention due to its potential as a precursor for the synthesis of novel drugs. In
Mecanismo De Acción
The mechanism of action of 1,3-phenylenebis(carbonyl-2,1-hydrazinediylcarbonyl-4,1-phenylene) diacetate is not well understood. However, it is believed that 1,3-phenylenebis(carbonyl-2,1-hydrazinediylcarbonyl-4,1-phenylene) diacetate may act as a chelating agent for metal ions. Metal chelation is an important process in the treatment of metal toxicity and in the development of metal-based drugs. 1,3-phenylenebis(carbonyl-2,1-hydrazinediylcarbonyl-4,1-phenylene) diacetate has been shown to have good chelating properties for metal ions such as copper, iron, and zinc. It has also been reported that 1,3-phenylenebis(carbonyl-2,1-hydrazinediylcarbonyl-4,1-phenylene) diacetate can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
1,3-phenylenebis(carbonyl-2,1-hydrazinediylcarbonyl-4,1-phenylene) diacetate has been shown to have a variety of biochemical and physiological effects. It has been reported that 1,3-phenylenebis(carbonyl-2,1-hydrazinediylcarbonyl-4,1-phenylene) diacetate can inhibit the growth of cancer cells, induce apoptosis, and act as a chelating agent for metal ions. 1,3-phenylenebis(carbonyl-2,1-hydrazinediylcarbonyl-4,1-phenylene) diacetate has also been shown to have antibacterial and antifungal activities. In addition, 1,3-phenylenebis(carbonyl-2,1-hydrazinediylcarbonyl-4,1-phenylene) diacetate has been reported to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,3-phenylenebis(carbonyl-2,1-hydrazinediylcarbonyl-4,1-phenylene) diacetate has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized using a two-step process. It has been shown to have good chelating properties for metal ions, which makes it useful in the development of metal-based drugs. 1,3-phenylenebis(carbonyl-2,1-hydrazinediylcarbonyl-4,1-phenylene) diacetate has also been shown to have a variety of biochemical and physiological effects, which makes it a promising compound for further research. However, there are also some limitations to the use of 1,3-phenylenebis(carbonyl-2,1-hydrazinediylcarbonyl-4,1-phenylene) diacetate in lab experiments. It has been reported that 1,3-phenylenebis(carbonyl-2,1-hydrazinediylcarbonyl-4,1-phenylene) diacetate is insoluble in water, which may limit its use in certain experiments. In addition, 1,3-phenylenebis(carbonyl-2,1-hydrazinediylcarbonyl-4,1-phenylene) diacetate has not been extensively studied, and its mechanism of action is not well understood.
Direcciones Futuras
There are many future directions for research on 1,3-phenylenebis(carbonyl-2,1-hydrazinediylcarbonyl-4,1-phenylene) diacetate. One area of research could be the synthesis of novel compounds using 1,3-phenylenebis(carbonyl-2,1-hydrazinediylcarbonyl-4,1-phenylene) diacetate as a precursor. 1,3-phenylenebis(carbonyl-2,1-hydrazinediylcarbonyl-4,1-phenylene) diacetate has been shown to have potential as a chelating agent for metal ions, and further research could focus on the development of metal-based drugs using 1,3-phenylenebis(carbonyl-2,1-hydrazinediylcarbonyl-4,1-phenylene) diacetate. Another area of research could be the study of the mechanism of action of 1,3-phenylenebis(carbonyl-2,1-hydrazinediylcarbonyl-4,1-phenylene) diacetate. The exact mechanism of action of 1,3-phenylenebis(carbonyl-2,1-hydrazinediylcarbonyl-4,1-phenylene) diacetate is not well understood, and further research could shed light on this process. Additionally, further studies could be conducted to determine the efficacy and safety of 1,3-phenylenebis(carbonyl-2,1-hydrazinediylcarbonyl-4,1-phenylene) diacetate in the treatment of various diseases.
Métodos De Síntesis
1,3-phenylenebis(carbonyl-2,1-hydrazinediylcarbonyl-4,1-phenylene) diacetate can be synthesized using a two-step process. The first step involves the reaction of 1,3-dibromobenzene with hydrazine hydrate to produce 1,3-phenylenedihydrazine. The second step involves the reaction of 1,3-phenylenedihydrazine with diacetyl chloride to produce 1,3-phenylenebis(carbonyl-2,1-hydrazinediylcarbonyl-4,1-phenylene) diacetate. This method has been reported in the literature and has been used to synthesize 1,3-phenylenebis(carbonyl-2,1-hydrazinediylcarbonyl-4,1-phenylene) diacetate in the laboratory.
Aplicaciones Científicas De Investigación
1,3-phenylenebis(carbonyl-2,1-hydrazinediylcarbonyl-4,1-phenylene) diacetate has been studied for its potential as a precursor for the synthesis of novel drugs. It has been reported that 1,3-phenylenebis(carbonyl-2,1-hydrazinediylcarbonyl-4,1-phenylene) diacetate can be used to synthesize compounds that have antitumor, antibacterial, and antifungal activities. 1,3-phenylenebis(carbonyl-2,1-hydrazinediylcarbonyl-4,1-phenylene) diacetate has also been studied for its potential as a chelating agent for metal ions. Metal chelation is an important process in the treatment of metal toxicity and in the development of metal-based drugs. 1,3-phenylenebis(carbonyl-2,1-hydrazinediylcarbonyl-4,1-phenylene) diacetate has been shown to have good chelating properties for metal ions such as copper, iron, and zinc.
Propiedades
IUPAC Name |
[4-[[[3-[[(4-acetyloxybenzoyl)amino]carbamoyl]benzoyl]amino]carbamoyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O8/c1-15(31)37-21-10-6-17(7-11-21)23(33)27-29-25(35)19-4-3-5-20(14-19)26(36)30-28-24(34)18-8-12-22(13-9-18)38-16(2)32/h3-14H,1-2H3,(H,27,33)(H,28,34)(H,29,35)(H,30,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLRJEZMQJHBTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC(=CC=C2)C(=O)NNC(=O)C3=CC=C(C=C3)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene-1,3-diylbis(carbonylhydrazine-2,1-diylcarbonylbenzene-4,1-diyl) diacetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-bromo-2-fluorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B4884497.png)


![N-[3-(4-chlorophenoxy)benzyl]-5-indanamine](/img/structure/B4884526.png)

![1-benzyl-N-[2-(4-morpholinylcarbonyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4884536.png)
![1-(2-chloro-4-nitrophenyl)-4-[(2-isopropyl-5-methylphenoxy)acetyl]piperazine](/img/structure/B4884544.png)

![5-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-2-methyl-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B4884549.png)

![(2-methoxy-4-{[1-(4-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4884566.png)
![3-chloro-N-cyclopentyl-4-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B4884574.png)

![ethyl 4-[(dibenzo[b,d]furan-2-yloxy)methyl]-5-methyl-2-furoate](/img/structure/B4884587.png)